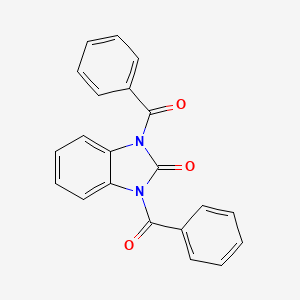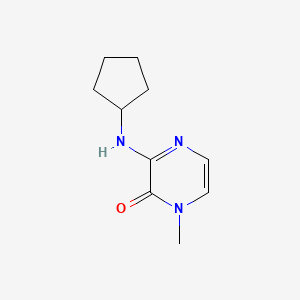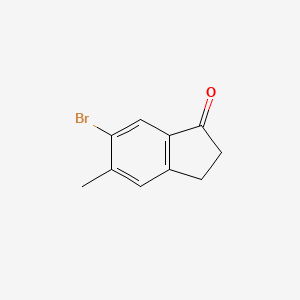
3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a boronate ester group. The boronate ester group is derived from boric acid and contains a boron atom . This compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of this compound could involve the reaction of a pyridine derivative with a boron-containing compound . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and a boronate ester group. The boronate ester group is attached to the pyridine ring at the 4-position . The boron atom in the boronate ester group is bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
This compound could participate in various chemical reactions. For instance, it could undergo borylation, hydroboration, and coupling reactions . The specific reactions would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it could have a certain refractive index, boiling point, and density .科学的研究の応用
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in the development of new pharmaceuticals due to their diverse biological activities. For example, pyridine-based compounds have been explored for their roles as kinase inhibitors, with various patents covering a broad range of kinase targets. These compounds often interact with kinases through multiple binding modes, showcasing the versatility of the pyridine scaffold in drug design (Wenglowsky, 2013).
Organic Synthesis and Catalysis
In the realm of organic synthesis, pyridine and its derivatives serve as key intermediates and catalysts. The structure of pyridine allows for the development of complex organic molecules, utilized in a wide array of synthetic applications. Studies have highlighted the importance of pyridine derivatives in the synthesis of bioactive molecules, where they often act as ligands in catalytic reactions, thus facilitating efficient synthesis routes (Marsais & Quéguiner, 1983).
作用機序
Target of Action
The compound “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a boronic ester, which are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . .
Mode of Action
Boronic esters like “this compound” are typically used as reagents in organic synthesis. They can react with various organic compounds in the presence of a catalyst to form new carbon-carbon bonds .
Biochemical Pathways
Boronic esters are often used in the synthesis of pharmaceuticals and biologically active compounds .
Pharmacokinetics
As a boronic ester, it may be metabolized in the body to release boronic acid .
Result of Action
Compounds synthesized using boronic esters can have a wide range of biological activities .
Action Environment
The action of “this compound” would likely be influenced by factors such as pH and the presence of other compounds that can react with boronic esters .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXYPVKJJSCBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBr2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)


![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)


![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)


![N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2556621.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)